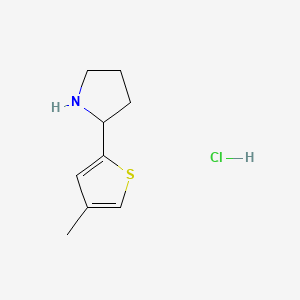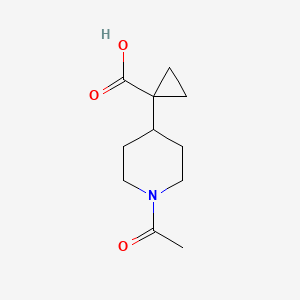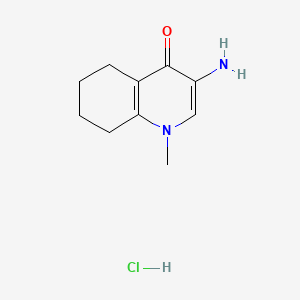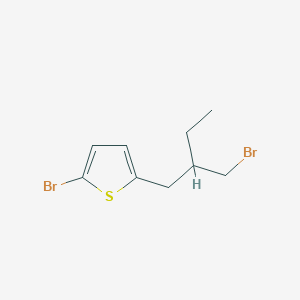![molecular formula C8H16ClNO2 B13487056 (1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13487056.png)
(1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique cyclobutane ring structure, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Amino Group: The ethyl(methyl)amino group is introduced via a substitution reaction using appropriate amines and alkyl halides.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Alkyl halides and amines are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of amino derivatives.
科学研究应用
(1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.
相似化合物的比较
Similar Compounds
Cyclobutane Derivatives: Compounds with similar cyclobutane ring structures, such as cyclobutane carboxylic acids and cyclobutane amines.
Amino Acids: Structurally related amino acids with similar functional groups, such as proline derivatives.
Uniqueness
(1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and combination of functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
属性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC 名称 |
3-[ethyl(methyl)amino]cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-9(2)7-4-6(5-7)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H |
InChI 键 |
YMFLAKNZNCZXDO-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C1CC(C1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)
